2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid
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Overview
Description
2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid, commonly known as flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It was first synthesized in the 1960s and has since been studied for its various pharmacological properties.
Mechanism of Action
Flufenamic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, flufenamic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Flufenamic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Flufenamic acid has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of flufenamic acid is its wide range of pharmacological effects, which make it a useful tool for studying various biological processes. It has been used in a variety of in vitro and in vivo experiments to study inflammation, pain, fever, cancer, and neurodegenerative diseases. However, one of the limitations of flufenamic acid is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of flufenamic acid. One area of research is the development of more selective COX inhibitors that can target specific isoforms of the enzyme without affecting other biological processes. Another area of research is the development of new cancer therapies that target the molecular pathways affected by flufenamic acid. Additionally, flufenamic acid has shown promise as a potential treatment for neurodegenerative diseases, and further research is needed to explore its neuroprotective effects.
Synthesis Methods
Flufenamic acid can be synthesized through a multi-step process starting from 3-methylbenzoic acid and 3-fluoroaniline. The first step involves the formation of an amide bond between the two compounds, followed by the introduction of a carboxylic acid group through a Friedel-Crafts acylation reaction. The final step involves the conversion of the carboxylic acid group to a carboxylate salt using a base such as sodium hydroxide.
Scientific Research Applications
Flufenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Flufenamic acid has also been studied for its potential use in treating various types of cancer, including breast cancer, prostate cancer, and leukemia.
properties
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9-4-2-7-12(15(19)20)13(9)17-14(18)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLAUWURCAHOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.